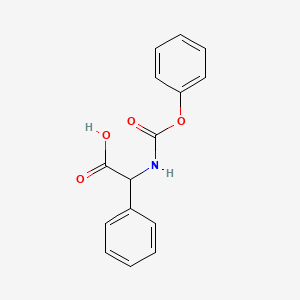
Alarmine
Übersicht
Beschreibung
Alarmine is a term used to describe a group of endogenous molecules that play a crucial role in the immune response. These molecules are released upon tissue damage or microbial invasion and act as signals to alert the immune system. This compound molecules include defensins, cathelicidin, eosinophil-derived neurotoxin, and high-mobility group box 1 protein . They are known for their ability to enhance both innate and adaptive immune responses by recruiting and activating antigen-presenting cells .
Vorbereitungsmethoden
Alarmine molecules are naturally occurring and are produced by various cells in the body, including leukocytes and epithelial cells . The production of these molecules can be induced by pathogen-associated molecular patterns such as bacterial lipopolysaccharides or proinflammatory cytokines . While there are no specific synthetic routes for producing this compound molecules in a laboratory setting, their natural production can be studied and potentially harnessed for therapeutic purposes .
Analyse Chemischer Reaktionen
Alarmine molecules undergo various chemical reactions depending on their specific structure. For example, aromatic amines, a class of compounds related to this compound molecules, can undergo oxidation reactions to form quaternary ammonium cations . These reactions can be facilitated by water radical cations under ambient conditions, achieving high yields without the need for traditional chemical catalysts . Common reagents used in these reactions include water microdroplets and mass spectrometry techniques to monitor the process .
Wissenschaftliche Forschungsanwendungen
Alarmine molecules have a wide range of scientific research applications. They play a critical role in antimicrobial immunity by enhancing the body’s defense mechanisms against infections . In addition to their role in immune response, this compound molecules are involved in tissue repair and remodeling in the heart, skin, and nervous system . They are also being studied for their potential therapeutic applications in treating inflammatory and autoimmune conditions, as well as their use as diagnostic and prognostic biomarkers in various diseases .
Wirkmechanismus
The mechanism of action of alarmine molecules involves their release upon tissue damage or microbial invasion, which then activates the immune system . These molecules interact with pattern recognition receptors such as Toll-like receptors, leading to the activation of innate immune cells and the recruitment of antigen-presenting cells . This process enhances the adaptive immune response and promotes tissue repair and homeostasis .
Vergleich Mit ähnlichen Verbindungen
Both alarmine molecules and DAMPs are released upon tissue damage and play a role in activating the immune system . this compound molecules are unique in their ability to simultaneously induce chemotactic migration and activation of antigen-presenting cells . Similar compounds include high-mobility group box 1 protein, defensins, and cathelicidin .
Eigenschaften
IUPAC Name |
1-N,4-N-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRZMTHMPKVOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892522 | |
| Record name | N,N'-dimethyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-10-2 | |
| Record name | Alarmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-dimethyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282146.png)
![3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282150.png)
![6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282163.png)







